Neurotoxin I (Buthus occitanus tunetanus reduced)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

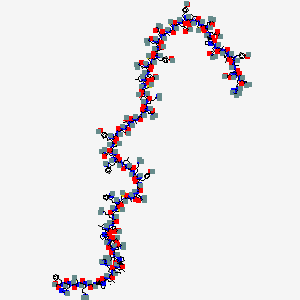

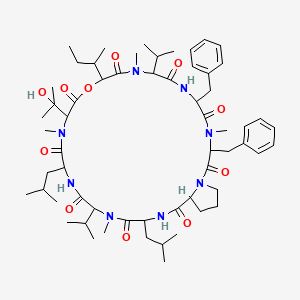

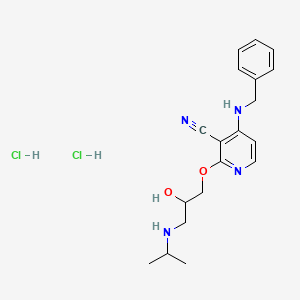

Neurotoxin I, derived from the venom of the scorpion Buthus occitanus tunetanus, is a potent alpha-neurotoxin. This compound binds to voltage-gated sodium channels in excitable cells, blocking their inactivation and leading to an increased release of neurotransmitters such as acetylcholine and catecholamines . This mechanism makes it a significant subject of study in neurotoxicology and pharmacology.

Preparation Methods

The preparation of Neurotoxin I involves the extraction and purification from the venom of Buthus occitanus tunetanus. The venom is typically collected from the scorpions and then subjected to a series of chromatographic techniques to isolate the neurotoxin. The reduced form of Neurotoxin I is obtained by treating the purified toxin with reducing agents under controlled conditions to break disulfide bonds, resulting in a linearized form of the protein .

Chemical Reactions Analysis

Neurotoxin I undergoes several types of chemical reactions, including:

Oxidation: This reaction can reform disulfide bonds in the reduced toxin, restoring its native conformation.

Reduction: Using reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol to break disulfide bonds.

Substitution: Specific amino acid residues in the toxin can be substituted through site-directed mutagenesis to study structure-function relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Neurotoxin I has a wide range of applications in scientific research:

Chemistry: Used to study the structure and function of voltage-gated sodium channels.

Biology: Helps in understanding the physiological and pathological roles of sodium channels in excitable cells.

Medicine: Potential therapeutic applications in treating conditions related to sodium channel dysfunction, such as certain types of epilepsy and cardiac arrhythmias.

Industry: Utilized in the development of bioinsecticides due to its potent neurotoxic effects on insects.

Mechanism of Action

Neurotoxin I exerts its effects by binding to site-3 on voltage-gated sodium channels, inhibiting their inactivation. This binding prolongs the open state of the sodium channels, leading to continuous depolarization of the affected cells. The increased release of neurotransmitters results in heightened neuronal activity, which can lead to neurotoxic effects .

Comparison with Similar Compounds

Neurotoxin I is part of a family of alpha-neurotoxins found in scorpion venom. Similar compounds include:

Leiurus quinquestriatus quinquestriatus neurotoxins: These toxins also target sodium channels but may have different binding affinities and specificities.

Neurotoxin I is unique due to its specific binding site and the resulting prolonged depolarization effect, making it a valuable tool for studying sodium channel function and developing therapeutic agents.

Properties

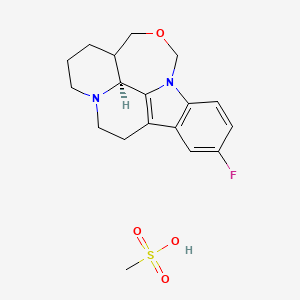

CAS No. |

85188-73-4 |

|---|---|

Molecular Formula |

C314H468N88O96S8 |

Molecular Weight |

7268 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C314H468N88O96S8/c1-24-151(14)249(394-288(473)196(111-166-72-82-174(411)83-73-166)362-256(441)156(19)346-274(459)206(122-243(431)432)375-264(449)181(349-235(421)126-319)58-42-98-334-313(329)330)304(489)348-158(21)255(440)361-189(86-91-228(322)414)308(493)399-100-45-61-223(399)300(485)358-188(88-93-242(429)430)270(455)372-204(120-233(327)419)284(469)391-220(143-505)297(482)392-247(149(10)11)303(488)379-195(110-165-70-80-173(410)81-71-165)277(462)356-187(87-92-241(427)428)271(456)385-214(137-499)291(476)347-155(18)254(439)354-185(84-89-226(320)412)268(453)371-203(119-232(326)418)283(468)382-213(136-404)290(475)366-194(109-164-68-78-172(409)79-69-164)278(463)388-219(142-504)296(481)374-202(118-231(325)417)282(467)377-207(123-244(433)434)285(470)364-191(105-147(6)7)275(460)390-221(144-506)298(483)398-253(160(23)406)306(491)360-183(57-37-41-97-318)267(452)370-200(116-229(323)415)261(446)338-130-236(422)344-154(17)258(443)397-252(159(22)405)307(492)383-212(135-403)262(447)341-133-239(425)352-193(108-163-66-76-171(408)77-67-163)276(461)387-217(140-502)293(478)357-186(85-90-227(321)413)269(454)367-197(113-167-127-336-177-52-32-30-50-175(167)177)279(464)363-190(104-146(4)5)259(444)339-131-237(423)350-179(54-34-38-94-315)263(448)365-192(107-162-64-74-170(407)75-65-162)260(445)340-132-240(426)353-201(117-230(324)416)273(458)345-157(20)257(442)384-215(138-500)294(479)368-198(114-168-128-337-178-53-33-31-51-176(168)178)280(465)389-216(139-501)292(477)355-182(56-36-40-96-317)266(451)376-208(124-245(435)436)287(472)380-210(106-148(8)9)309(494)400-101-46-62-224(400)301(486)378-209(125-246(437)438)286(471)373-205(121-234(328)420)289(474)393-248(150(12)13)310(495)402-103-47-63-225(402)302(487)395-250(152(15)25-2)305(490)359-184(59-43-99-335-314(331)332)272(457)396-251(153(16)26-3)311(496)401-102-44-60-222(401)299(484)342-134-238(424)351-180(55-35-39-95-316)265(450)386-218(141-503)295(480)369-199(115-169-129-333-145-343-169)281(466)381-211(312(497)498)112-161-48-28-27-29-49-161/h27-33,48-53,64-83,127-129,145-160,179-225,247-253,336-337,403-411,499-506H,24-26,34-47,54-63,84-126,130-144,315-319H2,1-23H3,(H2,320,412)(H2,321,413)(H2,322,414)(H2,323,415)(H2,324,416)(H2,325,417)(H2,326,418)(H2,327,419)(H2,328,420)(H,333,343)(H,338,446)(H,339,444)(H,340,445)(H,341,447)(H,342,484)(H,344,422)(H,345,458)(H,346,459)(H,347,476)(H,348,489)(H,349,421)(H,350,423)(H,351,424)(H,352,425)(H,353,426)(H,354,439)(H,355,477)(H,356,462)(H,357,478)(H,358,485)(H,359,490)(H,360,491)(H,361,440)(H,362,441)(H,363,464)(H,364,470)(H,365,448)(H,366,475)(H,367,454)(H,368,479)(H,369,480)(H,370,452)(H,371,453)(H,372,455)(H,373,471)(H,374,481)(H,375,449)(H,376,451)(H,377,467)(H,378,486)(H,379,488)(H,380,472)(H,381,466)(H,382,468)(H,383,492)(H,384,442)(H,385,456)(H,386,450)(H,387,461)(H,388,463)(H,389,465)(H,390,460)(H,391,469)(H,392,482)(H,393,474)(H,394,473)(H,395,487)(H,396,457)(H,397,443)(H,398,483)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,497,498)(H4,329,330,334)(H4,331,332,335)/t151-,152-,153-,154-,155-,156-,157-,158-,159+,160+,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,247-,248-,249-,250-,251-,252-,253-/m0/s1 |

InChI Key |

LIADEXHEXSFMHO-VDWRLGPPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)